

Dhfr-IN-17: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Dhfr-IN-17	
Cat. No.:	B12364438	Get Quote

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Dhfr-IN-17**, a potent dihydrofolate reductase (DHFR) inhibitor. This guide details its supplier, availability, and key technical data, including experimental protocols and an examination of the DHFR signaling pathway.

Introduction to Dhfr-IN-17

Dhfr-IN-17, also known as compound j9, is a potent and orally active inhibitor of Staphylococcus aureus dihydrofolate reductase (SaDHFR). Its inhibitory action against this essential enzyme gives it significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The inhibition of DHFR disrupts the folic acid metabolism pathway, which is crucial for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.

Supplier and Availability

Dhfr-IN-17 is commercially available for research purposes.

Supplier Information:

Supplier	Product Name	Catalog Number
TargetMol	DHFR-IN-17	T4136

Availability and Storage:



Form	Storage Temperature	Stability
Powder	-20°C	3 years
In solvent	-80°C	1 year

Note: Shipping is conducted with blue ice or at ambient temperature.

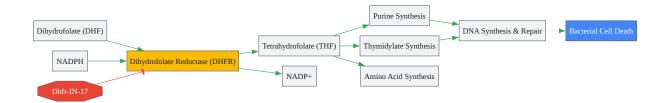
Technical Data

This section summarizes the key quantitative data for **Dhfr-IN-17**.

Parameter	Value	Species/Strain
IC50	0.97 nM	S. aureus DHFR
MIC	0.031 μg/mL	Staphylococcus aureus

Dihydrofolate Reductase (DHFR) Signaling Pathway

The enzyme dihydrofolate reductase is a critical component in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids like glycine and methionine. By inhibiting DHFR, **Dhfr-IN-17** depletes the intracellular pool of THF, which in turn halts DNA synthesis and repair, leading to bacterial cell death.





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Diagram 1: DHFR signaling pathway and the inhibitory action of Dhfr-IN-17.

Experimental Protocols

While the specific, detailed experimental protocol for the in vivo studies of **Dhfr-IN-17** is not publicly available, this section provides a representative protocol for a murine model of MRSA skin infection, based on established methodologies in the field. This protocol is intended to serve as a guide for researchers designing similar experiments.

In Vivo Murine MRSA Skin Infection Model

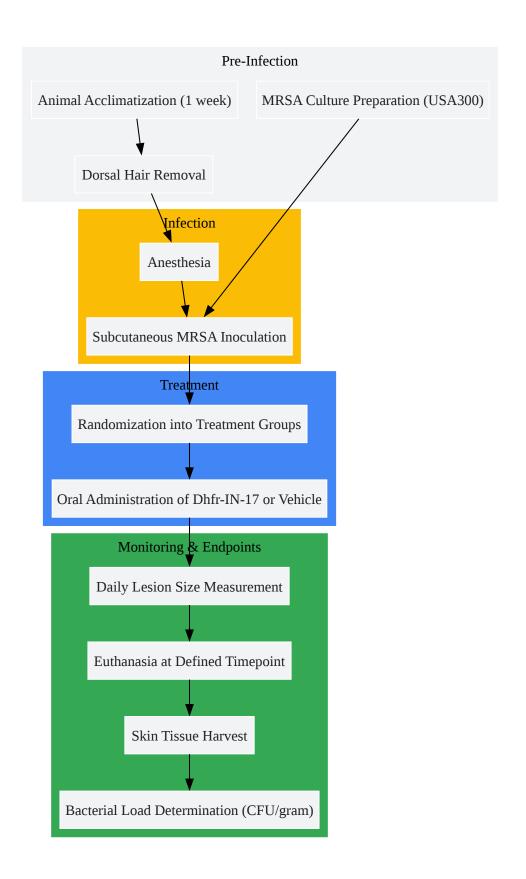
Objective: To evaluate the efficacy of **Dhfr-IN-17** in a murine model of skin infection caused by methicillin-resistant Staphylococcus aureus (MRSA).

Materials:

- Animals: C57BL/6 mice (female, 6-8 weeks old)
- Bacterial Strain: MRSA USA300
- Compound: **Dhfr-IN-17** (formulated for oral administration)
- Vehicle Control: Appropriate vehicle for **Dhfr-IN-17** (e.g., DMSO, PEG300, Tween 80, saline)
- Anesthetic: Isoflurane or similar
- Shaving equipment and depilatory cream
- Sterile saline
- Calipers
- Bacterial culture media (e.g., Tryptic Soy Broth, TSB)
- Plates for CFU enumeration (e.g., Tryptic Soy Agar, TSA)
- Homogenizer



Workflow:



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Diagram 2: Experimental workflow for a murine MRSA skin infection model.

Procedure:

- Animal Preparation: Acclimatize mice for at least one week. The day before infection, remove
 the hair from the dorsal side of the mice using clippers and a depilatory cream.
- Bacterial Inoculum Preparation: Culture MRSA USA300 in TSB overnight at 37°C. On the day of infection, dilute the overnight culture in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
- Infection: Anesthetize the mice. Inject a defined volume (e.g., 50 μ L) of the bacterial suspension subcutaneously into the shaved dorsal area.
- Treatment: Randomly assign mice to treatment and control groups. Administer **Dhfr-IN-17** orally at specified doses (e.g., 2, 5, or 10 mg/kg) or the vehicle control once daily for a predetermined duration (e.g., 3 consecutive days), starting at a specific time point post-infection (e.g., 2 hours).
- Monitoring and Evaluation:
 - Measure the size of the skin lesion (length and width) daily using calipers.
 - Monitor the general health and weight of the animals daily.
 - At the end of the experiment (e.g., day 4 post-infection), euthanize the mice.
- Bacterial Load Determination:
 - Aseptically excise the skin lesion and a surrounding margin of healthy tissue.
 - Weigh the tissue sample.
 - Homogenize the tissue in a known volume of sterile saline.
 - Perform serial dilutions of the homogenate and plate on TSA plates.



 Incubate the plates at 37°C for 24 hours and count the colonies to determine the number of CFU per gram of tissue.

Statistical Analysis: Compare the lesion sizes and bacterial loads between the **Dhfr-IN-17** treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

Dhfr-IN-17 is a promising antibacterial agent with potent inhibitory activity against S. aureus DHFR. Its oral availability and efficacy in preclinical models of MRSA infection make it a valuable tool for research in infectious diseases and drug development. This guide provides a foundational understanding of its properties and a framework for its in vivo evaluation. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its potential as a therapeutic agent.

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